DNMT3B Selectivity Over DNMT1: First-in-Class Epigenetic Targeting
Nanaomycin A is the first reported selective inhibitor of DNA methyltransferase 3B (DNMT3B) [1]. In a biochemical in vitro methylation assay, Nanaomycin A inhibited DNMT3B with an IC₅₀ of 500 nM, while it exhibited no inhibitory effect on the closely related enzyme DNMT1 . This selectivity profile is unique among early-generation DNMT inhibitors and provides a critical tool for dissecting the specific biological roles of DNMT3B without confounding off-target effects on DNMT1-mediated maintenance methylation.
| Evidence Dimension | Enzyme Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 500 nM (DNMT3B) |
| Comparator Or Baseline | DNMT1: No inhibition detected |
| Quantified Difference | >10-fold selectivity (estimated from assay detection limits) |
| Conditions | Biochemical in vitro methylation assay using purified enzymes |
Why This Matters
This quantitative selectivity data justifies the procurement of Nanaomycin A over pan-DNMT inhibitors (e.g., azacitidine) or uncharacterized analogs for studies requiring specific interrogation of de novo DNA methylation pathways.
- [1] Kuck D, Caulfield T, Lyko F, Medina-Franco JL. Nanaomycin A selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells. Mol Cancer Ther. 2010;9(11):3015-23. View Source
